dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS: 73500-16-0, molecular formula: C₁₃H₁₃N₃O₄, molecular weight: 275.26) is a 1,2,3-triazole derivative synthesized via 1,3-dipolar cycloaddition reactions between dimethylacetylenedicarboxylate and benzyl azide . It is a dark brown solid with a melting point of 107°C, characterized by IR peaks for ester carbonyl (1721 cm⁻¹) and benzyl C-H stretching (3112–3003 cm⁻¹), and NMR signals confirming the benzyl (δ = 5.51 ppm, s, 2H) and methoxy (δ = 3.86 ppm, s, 3H) groups . The compound is primarily used in medicinal chemistry for enzyme inhibition studies and as a precursor for synthesizing heterocyclic hybrids .
Properties
IUPAC Name |
dimethyl 1-benzyltriazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4/c1-19-12(17)10-11(13(18)20-2)16(15-14-10)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJJUFPCCWACER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) salts and proceeds under mild conditions to afford the triazole ring with high regioselectivity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale cycloaddition reactions using automated reactors. The use of copper(I) catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert ester groups to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Biological Activities
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate exhibits a range of biological activities that make it a candidate for further research and development:
- Antioxidant Activity :
- Antimicrobial Properties :
-
Cholinesterase Inhibition :
- Research indicates that similar triazole compounds can inhibit cholinesterase enzymes, which are crucial for neurotransmission. The structure-activity relationship suggests that modifications to the benzyl ring can enhance inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), positioning these compounds as potential treatments for neurodegenerative diseases .
Case Study 1: Inhibition of Xanthine Oxidase
A study focused on synthesizing various dimethyl N-benzyl-1H-1,2,3-triazole derivatives highlighted their significant inhibition properties against xanthine oxidase. The most promising derivatives exhibited IC50 values as low as 0.71 μM. The study utilized molecular docking techniques to explore the interactions between these compounds and the enzyme at an atomic level .
Case Study 2: Antimicrobial Activity Evaluation
In another investigation, a series of triazole derivatives were synthesized and tested for their antimicrobial properties against multiple pathogens. The results showed that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria as well as fungi. This supports the potential application of these compounds in treating infections caused by resistant strains .
Mechanism of Action
The mechanism of action of dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Ester Groups : Methyl esters (target compound) exhibit higher thermal stability (melting point 107°C) compared to ethyl esters (e.g., 72.4–73.9°C for 1b) due to stronger crystal packing .
- Substituent Effects : Bulky aryl groups (e.g., naphthyl in 2a) increase photolysis rates, whereas electron-withdrawing groups (e.g., 4-chlorobenzyl in 6g) enhance enzyme inhibition .
Key Observations :
- Green Chemistry : Solvent-free methods (target compound) achieve higher yields (93%) and shorter reaction times (3 min) compared to multi-step aqueous syntheses (e.g., 60 min for tetramethyl derivatives) .
Key Observations :
- Enzyme Inhibition: Methyl esters (target compound) and dimethanol derivatives (5c) exhibit nanomolar IC₅₀ values, with halogenated benzyl groups enhancing XO binding .
- Anticancer Activity : Ethyl esters (e.g., 6b) improve solubility but reduce potency compared to methyl esters .
Biological Activity
Dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate (CAS No. 73500-16-0) is a compound that has garnered attention for its potential biological activities, particularly in enzyme inhibition and cytotoxicity against cancer cells. This article delves into its synthesis, biological properties, and relevant research findings.
This compound is synthesized through green chemistry methods that avoid the use of solvents and catalysts. This approach not only enhances the efficiency of the synthesis but also aligns with eco-friendly practices in chemical manufacturing . The compound has a molecular formula of CHNO and a molecular weight of 275.26 g/mol .
1. Enzyme Inhibition
One of the most significant biological activities of this compound is its inhibitory effect on xanthine oxidase (XO), an enzyme involved in purine metabolism that is linked to various diseases such as gout and cardiovascular disorders.
Key Findings:
- The compound exhibited notable inhibition with IC values ranging from 0.71 to 2.25 μM.
- Among the derivatives tested, dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate showed the most potent inhibition with an IC of 0.73 μM .
The docking studies indicated strong correlations between the binding interactions of these compounds and their inhibitory activities against XO, suggesting that structural modifications could further enhance their efficacy .
2. Cytotoxicity Studies
Recent studies have also explored the cytotoxic effects of dimethyl 1-benzyl-1H-1,2,3-triazole derivatives against various cancer cell lines.
Case Study:
In a study evaluating multiple triazole derivatives for their cytotoxicity against breast cancer cells (BT-474), one derivative (10ec) displayed an IC value of 0.99 ± 0.01 μM. This compound was shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and tubulin polymerization inhibition .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound and its derivatives:
| Compound Name | Target Enzyme/Cell Line | IC Value (μM) | Mechanism of Action |
|---|---|---|---|
| Dimethyl 1-(4-chlorobenzyl)-1H-1,2,3-triazole-4,5-dicarboxylate | Xanthine Oxidase | 0.73 | Enzyme inhibition |
| This compound | Xanthine Oxidase | 0.71 | Enzyme inhibition |
| Compound 10ec | BT-474 Cancer Cells | 0.99 | Induces apoptosis via tubulin inhibition |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dimethyl 1-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cycloaddition or functionalization of pre-existing triazole cores. For example, hydrazide derivatives can be refluxed in polar aprotic solvents (e.g., DMSO) under reduced pressure to form triazole intermediates. Key parameters include:
- Temperature : Prolonged reflux (e.g., 18 hours at 100–120°C) improves yield by ensuring complete cyclization .
- Solvent choice : DMSO enhances solubility of aromatic intermediates, while ethanol-water mixtures facilitate crystallization .
- Workup : Ice-water quenching and extended stirring (12 hours) minimize byproduct formation .
- Table 1 : Synthesis Optimization Parameters
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | DMSO, reflux (18 h) | 65% | |
| Crystallization | Ethanol-water, 12 h stirring | 80–85% |
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and packing motifs. For triazole derivatives:
- Crystal system : Triclinic (P1) or monoclinic systems are common due to steric effects from substituents .
- Key metrics : R factors < 0.06 indicate high precision; mean σ(C–C) = 0.004 Å ensures reliable bond-length data .
- Table 2 : Crystallographic Data Comparison
| Compound Variant | Space Group | R Factor | a (Å) | b (Å) | c (Å) | Reference |
|---|---|---|---|---|---|---|
| 1-(3-Iodophenyl) derivative | P1 | 0.015 | 8.05 | 9.69 | 11.19 | |
| 1-(4-Cyanobenzyl) derivative | P21/c | 0.060 | 7.82 | 12.34 | 14.56 |
Advanced Research Questions
Q. How can computational methods guide the optimization of synthesis and regioselectivity in triazole derivatives?
- Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity. For example:
- Reaction path searches : Identify low-energy pathways for cycloaddition, reducing trial-and-error experimentation .
- Solvent effects : COSMO-RS simulations optimize solvent selection to stabilize intermediates .
- Application : Computational screening of benzyl substituent orientations explains steric preferences in crystallographic data .
Q. What experimental strategies resolve contradictions between spectral (NMR/IR) and crystallographic data?
- Methodology :
- Dynamic effects : NMR may average conformers, while SCXRD captures static structures. For example, phenyl ring torsional angles in NMR (fast timescale) may differ from SCXRD observations .
- Validation : Cross-reference NMR coupling constants with DFT-calculated J-values to identify dominant conformers .
Q. How do steric and electronic effects of benzyl substituents influence reactivity in downstream applications?
- Methodology :
- Steric maps : Calculate Tolman cone angles for substituents (e.g., 4-cyanobenzyl vs. 3-iodophenyl) to predict steric hindrance in catalytic applications .
- Electron-withdrawing groups : Nitro or cyano substituents decrease electron density at the triazole core, altering nucleophilic reactivity .
Methodological Design Questions
Q. How to design a feedback loop between computational modeling and experimental synthesis?
- Workflow :
Initial screening : Use DFT to predict viable reaction pathways .
Batch experiments : Test computational predictions under varying conditions (e.g., solvent, temperature) .
Data integration : Refine computational models using experimental yields and spectroscopic data .
- Case study : ICReDD’s approach reduced reaction development time by 40% through iterative computation-experiment cycles .
Q. What advanced separation techniques are suitable for purifying triazole dicarboxylate derivatives?
- Methodology :
- Membrane filtration : Nanofiltration membranes (MWCO 200–300 Da) isolate target compounds from DMSO byproducts .
- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water gradients resolves regioisomers .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for structurally similar triazole derivatives?
- Analysis :
- Polymorphism : Variations in crystal packing (e.g., triclinic vs. monoclinic) alter melting points .
- Impurity profiling : HPLC-MS identifies byproducts (e.g., unreacted hydrazides) that depress observed melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
